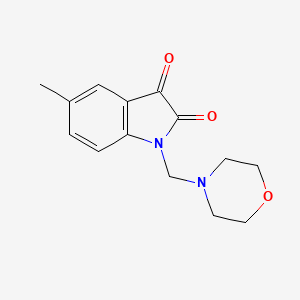
N-(anilinocarbonothioyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(anilinocarbonothioyl)-4-propoxybenzamide, also known as ANCO-PTB, is a novel small molecule compound that has been found to have potential applications in scientific research. It is a thioamide compound that is structurally similar to the well-known drug, thioacetamide. ANCO-PTB has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-(anilinocarbonothioyl)-4-propoxybenzamide involves the formation of a covalent bond between the thioamide group of N-(anilinocarbonothioyl)-4-propoxybenzamide and the thiol group of the target protein. This covalent bond formation allows for the selective labeling of thiolated proteins, making it a valuable tool for studying protein thiolation.
Biochemical and Physiological Effects
N-(anilinocarbonothioyl)-4-propoxybenzamide has been shown to have minimal effects on cell viability and proliferation, making it a safe and non-toxic compound for use in scientific research. Additionally, N-(anilinocarbonothioyl)-4-propoxybenzamide has been shown to selectively label thiolated proteins, allowing for the identification and quantification of thiolated proteins in various biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(anilinocarbonothioyl)-4-propoxybenzamide is its selectivity for thiolated proteins. This selectivity allows for the identification and quantification of thiolated proteins in complex biological samples. Additionally, N-(anilinocarbonothioyl)-4-propoxybenzamide is a relatively simple and cost-effective compound to synthesize, making it an attractive tool for scientific research.
One of the limitations of N-(anilinocarbonothioyl)-4-propoxybenzamide is its specificity for thiolated proteins. While this selectivity is advantageous for studying protein thiolation, it limits the use of N-(anilinocarbonothioyl)-4-propoxybenzamide in other areas of research. Additionally, N-(anilinocarbonothioyl)-4-propoxybenzamide has a relatively short half-life, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(anilinocarbonothioyl)-4-propoxybenzamide in scientific research. One potential area of interest is the development of N-(anilinocarbonothioyl)-4-propoxybenzamide-based probes for imaging thiolated proteins in vivo. Additionally, N-(anilinocarbonothioyl)-4-propoxybenzamide may have potential applications in the study of redox signaling pathways, as thiolation is a key component of these pathways. Finally, the development of N-(anilinocarbonothioyl)-4-propoxybenzamide analogs with improved selectivity and half-life may further expand its potential applications in scientific research.
Conclusion
In conclusion, N-(anilinocarbonothioyl)-4-propoxybenzamide is a novel small molecule compound that has potential applications in various fields of scientific research. Its selectivity for thiolated proteins makes it a valuable tool for studying protein thiolation, and its relatively simple synthesis process makes it an attractive compound for scientific research. While there are limitations to the use of N-(anilinocarbonothioyl)-4-propoxybenzamide, there are also several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of N-(anilinocarbonothioyl)-4-propoxybenzamide involves the reaction of aniline with carbon disulfide and sodium hydroxide to produce an intermediate compound. The intermediate compound is then reacted with 4-propoxybenzoyl chloride to yield the final product, N-(anilinocarbonothioyl)-4-propoxybenzamide. The synthesis of N-(anilinocarbonothioyl)-4-propoxybenzamide is a relatively simple and cost-effective process, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
N-(anilinocarbonothioyl)-4-propoxybenzamide has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its potential as a biochemical tool for studying protein thiolation. Thiolation is a post-translational modification that involves the attachment of a thiol group to a protein. N-(anilinocarbonothioyl)-4-propoxybenzamide has been shown to selectively label thiolated proteins, making it a valuable tool for studying this process.
Propriétés
IUPAC Name |
N-(phenylcarbamothioyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-12-21-15-10-8-13(9-11-15)16(20)19-17(22)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONAGWGSAJOBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(phenylcarbamothioyl)-4-propoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)

![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)
![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)
![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)